![molecular formula C16H16N2O2S B15082104 N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B15082104.png)
N'-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C16H16N2O2S It is known for its unique structure, which includes an indene moiety and a benzenesulfonohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 2,3-dihydro-1H-indene-1-one with 4-methylbenzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N’-[(1E)-3,4-Dihydro-1(2H)-naphthalenylidene]benzenesulfonohydrazide
- N’-[(1E)-2,2-Dimethylcyclohexylidene]benzenesulfonohydrazide
- N’-[(1E)-6-Methoxy-3,4-dihydro-1(2H)-naphthalenylidene]benzenesulfonohydrazide .
Uniqueness
N’-[(1E)-2,3-Dihydro-1H-inden-1-ylidene]-4-methylbenzenesulfonohydrazide is unique due to its indene moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-[(E)-2,3-dihydroinden-1-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H16N2O2S/c1-12-6-9-14(10-7-12)21(19,20)18-17-16-11-8-13-4-2-3-5-15(13)16/h2-7,9-10,18H,8,11H2,1H3/b17-16+ |
Clé InChI |
YOWVLOMBIBKGFG-WUKNDPDISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082023.png)
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
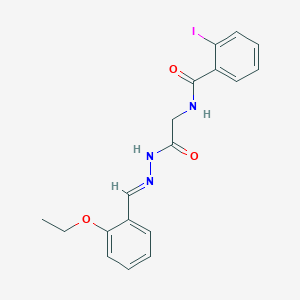
![3-amino-2-[(2,4-dichlorophenyl)carbonyl]-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B15082034.png)
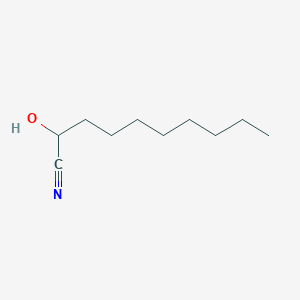

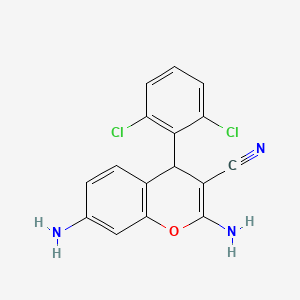
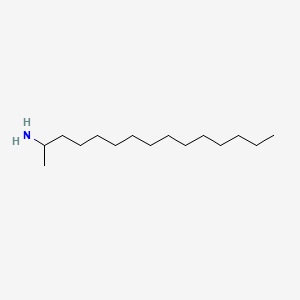
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
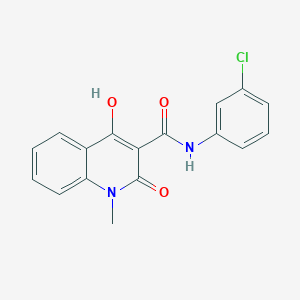

![5-(4-Tert-butylphenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082098.png)

![4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15082106.png)
